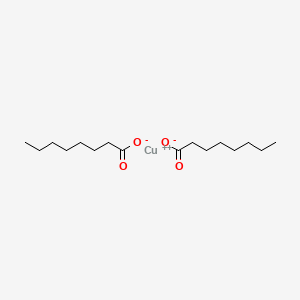
Maleimide, N-chloromethyl-
Overview
Description
Maleimide, N-chloromethyl- is a derivative of maleimide, a compound characterized by the presence of a maleic acid imide group. This compound is notable for its reactivity and versatility in various chemical processes. The N-chloromethyl group introduces additional reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maleimide, N-chloromethyl- typically involves the reaction of maleimide with chloromethylating agents. One common method is the Friedel-Crafts reaction, where maleimide reacts with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride or stannic chloride . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired N-chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Maleimide, N-chloromethyl- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental chemistry but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Maleimide, N-chloromethyl- undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The double bond in the maleimide ring is susceptible to Michael addition reactions with nucleophiles like thiols.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride or stannic chloride are used in the Friedel-Crafts reaction.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often employed.
Major Products:
Thiosuccinimide Derivatives: Formed from the reaction with thiols.
Aminomaleimides: Resulting from the substitution with amines.
Cyclohexene Derivatives: Produced via Diels-Alder reactions.
Scientific Research Applications
Maleimide, N-chloromethyl- has a wide range of applications in scientific research:
Mechanism of Action
The reactivity of Maleimide, N-chloromethyl- is primarily due to the electrophilic nature of the maleimide ring and the chloromethyl group. The compound can form covalent bonds with nucleophiles, such as thiols and amines, through Michael addition or substitution reactions . This reactivity is exploited in bioconjugation, where Maleimide, N-chloromethyl- is used to link biomolecules to various surfaces or other molecules .
Comparison with Similar Compounds
N-ethylmaleimide: Another N-substituted maleimide, commonly used in biochemical applications for its ability to modify cysteine residues in proteins.
N-phenylmaleimide: Known for its use in polymer chemistry and as a crosslinking agent.
N-vinylmaleimide: Utilized in the synthesis of copolymers and as a monomer in polymerization reactions.
Uniqueness: Maleimide, N-chloromethyl- is unique due to its chloromethyl group, which provides additional reactivity compared to other N-substituted maleimides. This makes it particularly useful in applications requiring selective modification of biomolecules or the synthesis of complex organic structures .
Properties
IUPAC Name |
1-(chloromethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIAQVRHOQLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227661 | |
| Record name | Maleimide, N-chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-96-3 | |
| Record name | Maleimide, N-chloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


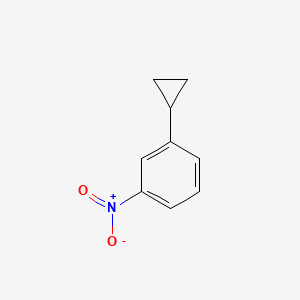
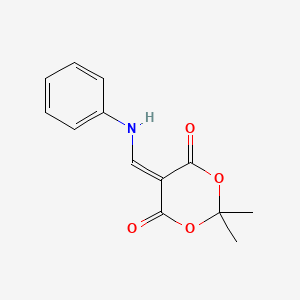
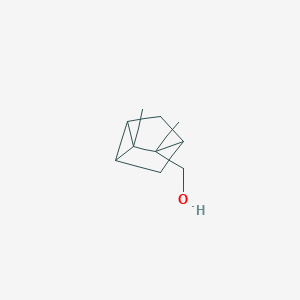
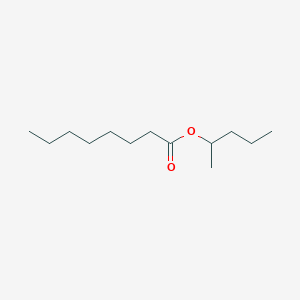
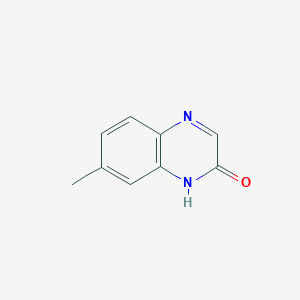

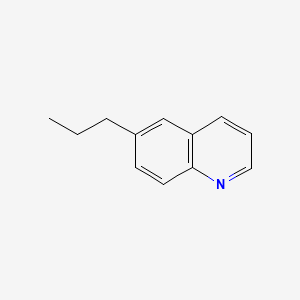


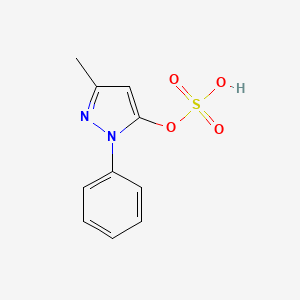
![Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B1618757.png)


